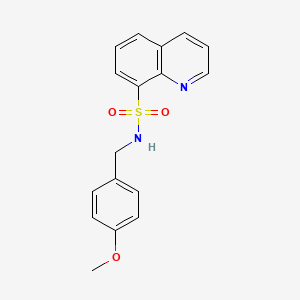

N-(4-methoxybenzyl)quinoline-8-sulfonamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-15-9-7-13(8-10-15)12-19-23(20,21)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGWKOXFIOFZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxybenzyl)quinoline-8-sulfonamide.

Reduction: Formation of N-(4-methoxybenzyl)quinoline-8-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: N-(4-methoxybenzyl)quinoline-8-sulfonamide serves as a versatile building block in organic synthesis, allowing for the development of more complex molecular architectures.

Biology

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. For example, it has shown promise in inhibiting receptor activity modifying protein 1 (RAMP1), which is involved in inflammatory responses .

Medicine

- Anti-inflammatory Activity: Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It reduces the inflammatory response in fibroblast-like synoviocytes, which are pivotal in rheumatoid arthritis pathogenesis. This effect was attributed to its ability to inhibit the release of pro-inflammatory cytokines like IL-1β and IL-6 .

- Anticancer Potential: The compound has been evaluated for anticancer activities against various cancer cell lines, including human breast adenocarcinoma cells (MDA-MB-231) and lung adenocarcinoma cells (A549). It demonstrated cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin and doxorubicin .

Anti-inflammatory Study

A study involving K/BxN serum transfer arthritis models highlighted the efficacy of this compound in reducing synovial hypertrophy and inflammatory cell infiltration. Histological analyses showed significant improvements in joint inflammation markers compared to untreated controls .

| Parameter | Control Group | Treatment Group (this compound) |

|---|---|---|

| Synovial Hypertrophy | High | Low |

| Inflammatory Cell Count | High | Significantly Reduced |

| IL-1β Levels | Elevated | Decreased |

Anticancer Activity

In vitro testing revealed that this compound effectively inhibited the growth of multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 12 |

| C-32 (Amelanotic Melanoma) | 10 |

These results indicate its potential as a therapeutic agent in cancer treatment, warranting further clinical investigations .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

N-(4-Methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Exhibits strong inhibitory effects on tubulin polymerization and has potential anticancer activity.

Quinoline-sulfonamides: These compounds are multi-targeting neurotherapeutics for cognitive decline, showing inhibition of monoamine oxidases and cholinesterases.

Uniqueness

N-(4-Methoxybenzyl)quinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring, sulfonamide group, and methoxybenzyl moiety makes it a versatile compound for various applications .

Biological Activity

N-(4-methoxybenzyl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

This compound features a quinoline core linked to a sulfonamide group and a methoxybenzyl substituent. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that it exhibits inhibitory effects on monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical in neurodegenerative diseases such as Alzheimer's . The compound's IC50 values against MAO-A and MAO-B were found to be 0.59 mM and 0.47 mM, respectively, indicating promising inhibitory potency .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound, particularly in the context of rheumatoid arthritis (RA). This compound (QS-3g) demonstrated a significant reduction in inflammatory responses in fibroblast-like synoviocytes (FLS), targeting the receptor activity-modifying protein 1 (RAMP1). In vitro studies indicated that QS-3g inhibited the release of pro-inflammatory cytokines such as IL-1β and IL-6 .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. It exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with flow cytometry assays indicating its role as an apoptosis inducer in these cells . The compound's efficacy was further supported by its ability to inhibit tubulin polymerization, a mechanism associated with anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | IC50 (mM) | Biological Activity |

|---|---|---|

| N-(4-Methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | Not specified | Strong inhibitory effects on tubulin polymerization |

| Quinoline-sulfonamides | Varies | Multi-targeting neurotherapeutics for cognitive decline |

| N-(4-methoxyphenyl) quinoline-8-sulfonamide | 0.61 | Anti-inflammatory effects in RA |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Study : In a study involving K/BxN serum transfer arthritis mice, QS-3g significantly reduced synovial hypertrophy and inflammatory cell infiltration. Histological analysis confirmed decreased bone destruction compared to control groups .

- Neuroprotective Effects : A series of synthesized quinoline-sulfonamides were tested for their neuroprotective effects against MAOs and ChEs. The results showed that these compounds could potentially serve as dual inhibitors for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxybenzyl)quinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Skraup synthesis for the quinoline core (common in related sulfonamide derivatives) .

- Sulfonamide introduction via sulfonyl chloride intermediates under controlled pH (e.g., using 4-nitrobenzenesulfonyl chloride as a precursor) .

- Pd-catalyzed intramolecular arylation to form the N-(4-methoxybenzyl) group, optimized with ligands like Pd(OAc)₂ and solvents like DMF at 80–100°C .

- Crystallization protocols using ethanol/water/toluene mixtures under inert atmospheres (N₂) to isolate stable crystalline forms .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer :

- X-ray crystallography resolves polymorphic forms (e.g., Form A vs. Form B) and confirms stereochemistry .

- NMR spectroscopy (¹H/¹³C) identifies characteristic peaks: quinoline protons (δ 8.5–9.0 ppm), methoxybenzyl groups (δ 3.8 ppm), and sulfonamide NH (δ 10.2 ppm) .

- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 450.55 for C₂₄H₂₆N₄O₃S) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Methodological Answer :

- LogP values (~3.2) predict moderate lipophilicity, requiring DMSO stocks (10 mM) for in vitro studies .

- pH-dependent stability : Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis; stable in PBS (pH 7.4) for 24h .

- Thermal analysis (DSC/TGA) shows decomposition above 200°C, necessitating storage at –20°C .

Advanced Research Questions

Q. How does this compound interact with pyruvate kinase, and what methodological approaches validate its mechanism?

- Methodological Answer :

- Enzyme activation assays (IC₅₀ ~50 nM) use recombinant PKR in ADP-coupled systems, monitored via NADH depletion at 340 nm .

- Molecular docking (AutoDock Vina) identifies binding to the allosteric site near the C-terminal domain, stabilized by H-bonds with Arg532 and hydrophobic interactions .

- Mutagenesis studies (e.g., Arg532Ala) confirm residue-specific activity loss, supporting computational predictions .

Q. How do polymorphic forms (e.g., Form A vs. Form B) impact bioavailability and bioactivity?

- Methodological Answer :

- Dissolution testing (USP II apparatus) shows Form A has 2× faster dissolution in simulated gastric fluid (pH 1.2) than Form B .

- In vivo PK studies (rodents) correlate Form A with higher Cmax (1.5 µg/mL) and AUC (12 µg·h/mL) .

- Bioactivity divergence : Form A exhibits 30% higher PKR activation efficacy in cell-based assays (HEK293T) .

Q. How should researchers address contradictory data in receptor-binding assays (e.g., α7-nAChR vs. PKR)?

- Methodological Answer :

- Orthogonal assays : Compare radioligand binding (³H-epibatidine for α7-nAChR) vs. enzymatic activity (PKR) to distinguish off-target effects .

- Concentration-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate selectivity ratios (e.g., α7-nAChR IC₅₀ = 10 µM vs. PKR EC₅₀ = 50 nM) .

- Structural analogs : Test derivatives (e.g., 4BP-TQS) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.